molecular formula C7H13NO3 B077399 (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester CAS No. 13135-69-8

(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester

Cat. No.: B077399
CAS No.: 13135-69-8
M. Wt: 159.18 g/mol
InChI Key: RJOHENGSJXRMSW-RITPCOANSA-N
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Description

®-1-Methyl-4-hydroxy-L-proline Methyl Ester is a derivative of proline, an amino acid that plays a crucial role in protein synthesis This compound is characterized by the presence of a methyl group at the 1-position and a hydroxyl group at the 4-position on the proline ring, with the esterification of the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methyl-4-hydroxy-L-proline Methyl Ester typically involves the following steps:

    Starting Material: The synthesis begins with L-proline.

    Methylation: The methylation at the 1-position is achieved using methyl iodide in the presence of a base such as sodium hydride.

    Esterification: The final step involves the esterification of the carboxyl group using methanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

In industrial settings, the production of ®-1-Methyl-4-hydroxy-L-proline Methyl Ester may involve more efficient and scalable methods such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.

    Biocatalysis: Enzymatic methods using specific enzymes can be employed to achieve regioselective and stereoselective synthesis.

Chemical Reactions Analysis

Types of Reactions

®-1-Methyl-4-hydroxy-L-proline Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

    Oxidation: 1-Methyl-4-oxo-L-proline Methyl Ester.

    Reduction: 1-Methyl-4-hydroxy-L-proline.

    Substitution: 1-Methyl-4-chloro-L-proline Methyl Ester.

Scientific Research Applications

®-1-Methyl-4-hydroxy-L-proline Methyl Ester has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein folding and stability.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to protein misfolding.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which ®-1-Methyl-4-hydroxy-L-proline Methyl Ester exerts its effects involves its interaction with specific molecular targets:

    Protein Folding: The compound stabilizes certain protein conformations, aiding in proper folding.

    Enzyme Inhibition: It can act as an inhibitor for enzymes involved in proline metabolism, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-L-proline Methyl Ester: Lacks the hydroxyl group at the 4-position.

    4-Hydroxy-L-proline Methyl Ester: Lacks the methyl group at the 1-position.

Uniqueness

®-1-Methyl-4-hydroxy-L-proline Methyl Ester is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8-4-5(9)3-6(8)7(10)11-2/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOHENGSJXRMSW-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Hydroxy-1-methyl-pyrrolidine-2-carboxylic acid (0.27 g, 1.85 mmol) was dissolved in 5 ml methanol at room temperature and (trimethylsilyl)diazomethane (2M solution in hexane) was added until solution become yellow. The mixture was concentrated down to afford crude 4-hydroxy-1-methyl-pyrrolidine-2-carboxylic acid methyl ester, which was converted to 4-(4-{[(2S,4R)-4-[acetyl(4-chlorophenyl)amino]-2-methyl-3,4-dihydroquinolin-1(2H)-yl]carbonyl}phenoxy)-1-methylpyrrolidine-2-carboxylic acid following the same procedure as for the preparation of (1R,2R)-2-[(4-{[(2S,4R)-4-[acetyl(4-chlorophenyl)amino]-2-methyl-3,4-dihydroquinolin-1(2H)-yl]carbonyl}phenoxy)methyl]cyclopentanecarboxylic acid.
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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